molecular formula C10H15NO B3385575 2-(Benzyloxy)propan-1-amine CAS No. 6449-46-3

2-(Benzyloxy)propan-1-amine

Cat. No.: B3385575
CAS No.: 6449-46-3
M. Wt: 165.23 g/mol
InChI Key: PGUFECZTCNQNTE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)propan-1-amine is an organic compound with the molecular formula C10H15NO. It is characterized by a benzyl group attached to a propan-1-amine backbone via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)propan-1-amine typically involves the reaction of benzyl alcohol with 2-bromo-1-propanamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group displaces the bromine atom, forming the desired product .

Industrial Production Methods: the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-(Benzyloxy)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Benzyloxy)propan-2-amine
  • 3-(Benzyloxy)pyridin-2-amine
  • 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

Comparison: 2-(Benzyloxy)propan-1-amine is unique due to its specific structural features, such as the position of the benzyl group and the amine functionality. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from similar compounds .

Properties

IUPAC Name

2-phenylmethoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUFECZTCNQNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304435
Record name 2-(Benzyloxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6449-46-3
Record name NSC165784
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Benzyloxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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